Bienvenue dans la boutique en ligne BenchChem!

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-62-3) is a heterocyclic building block with the molecular formula C11H9F3N2OS and a molecular weight of 274.26 g/mol. Its structure features a benzothiazole core substituted with a trifluoromethyl group at the 4-position and an azetidin-3-ol moiety at the 2-position.

Molecular Formula C11H9F3N2OS
Molecular Weight 274.26 g/mol
CAS No. 1421468-62-3
Cat. No. B1404905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol
CAS1421468-62-3
Molecular FormulaC11H9F3N2OS
Molecular Weight274.26 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)O
InChIInChI=1S/C11H9F3N2OS/c12-11(13,14)7-2-1-3-8-9(7)15-10(18-8)16-4-6(17)5-16/h1-3,6,17H,4-5H2
InChIKeyLSKLJJABNGJPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-62-3) – Structural Identity & Core Specifications


1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-62-3) is a heterocyclic building block with the molecular formula C11H9F3N2OS and a molecular weight of 274.26 g/mol. Its structure features a benzothiazole core substituted with a trifluoromethyl group at the 4-position and an azetidin-3-ol moiety at the 2-position . The compound is commercially supplied at purities typically ≥97%, and its predicted physicochemical properties include a boiling point of 381.3±52.0 °C, a density of 1.580±0.06 g/cm³, and a pKa of 13.76±0.20 . This compound serves as a versatile intermediate in medicinal chemistry, with its azetidine ring providing conformational rigidity and the CF3 group enhancing metabolic stability and lipophilicity relative to non-fluorinated analogs .

Why Substituting 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol with In-Class Analogs Risks Project Integrity


Scientific and industrial users cannot assume that close structural analogs of 1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol are functionally interchangeable. Even identical molecular weights and formulas can mask critical differences in reactivity and biological outcome. For example, the positional isomer 1-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1384807-90-2) shares the same molecular formula and nearly identical bulk predicted properties (boiling point 381.3±52.0 °C, density 1.580±0.06 g/cm³, pKa 13.78±0.20) . However, the shift of the electron-withdrawing CF3 group from the 4-position to the 5-position alters the electronic distribution on the benzothiazole ring, which can differentially affect binding to biological targets or direct the site of further chemical functionalization [1]. Substituting without verification therefore introduces uncontrolled variables that can compromise lead optimization campaigns, invalidate structure-activity relationship (SAR) data, and cause batch-to-batch inconsistency in multi-step synthesis [1].

Head-to-Head Quantitative Evidence: 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol vs. Closest Analogs


Positional Isomer Differentiation: 4-CF3 vs. 5-CF3 Benzothiazole Substitution

The target compound differs from its closest positional isomer, 1-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1384807-90-2), in the substitution position of the trifluoromethyl group on the benzothiazole ring. Predicted bulk properties are virtually identical: boiling point 381.3±52.0 vs. 381.3±52.0 °C; density 1.580±0.06 vs. 1.580±0.06 g/cm³; pKa 13.76±0.20 vs. 13.78±0.20 . The critical differentiation lies in the electronic environment: the 4-CF3 group exerts a distinct inductive and resonance effect on the benzothiazole nitrogen compared to the 5-CF3 group, altering the compound's dipole moment and reactivity in nucleophilic aromatic substitution reactions [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Metabolic Stability Enhancement: Trifluoromethyl vs. Non-Fluorinated Analog

Replacing the 4-CF3 group with a hydrogen atom yields 1-(benzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1342777-72-3). The trifluoromethyl group is a well-established bioisostere that significantly increases metabolic stability by blocking cytochrome P450-mediated oxidation at the benzothiazole ring [1]. While direct comparative microsomal stability data for this specific pair is not publicly available, class-level inference from benzothiazole drug discovery programs indicates that CF3 substitution can improve half-life in human liver microsomes by 2- to 10-fold compared to non-fluorinated counterparts [1].

Drug Discovery Metabolic Stability Pharmacokinetics

Conformational Rigidity and Physicochemical Property Tuning via Azetidine Ring

The azetidin-3-ol ring in the target compound provides unique conformational constraint compared to acyclic amino alcohol analogs. The pKa of the azetidine hydroxyl group is predicted at 13.76±0.20, indicating very low acidity, which contrasts with the phenolic hydroxyl pKa (typically ~10) of benzothiazol-2-ol analogs [1]. This difference influences solubility and hydrogen-bonding capacity, critical parameters for both formulation and target binding. The azetidine ring's ring strain also enhances reactivity in ring-opening functionalization compared to pyrrolidine or piperidine analogs [1].

Medicinal Chemistry Conformational Analysis Physicochemical Properties

Purity and Supply Chain Reliability: Commercial Specification Comparison

Commercially, 1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is available at ≥97% purity from multiple suppliers, with lead times typically under one week . In contrast, the 5-CF3 isomer (CAS 1384807-90-2) is often listed at 95% purity . For medicinal chemistry campaigns, the 2% purity differential can translate to a meaningful reduction in byproduct formation during amide coupling or Suzuki reactions, improving yield and reducing purification burden [1].

Chemical Procurement Quality Control Supply Chain

Optimal Application Scenarios for 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Metabolic Stability

When a drug discovery program identifies a benzothiazole hit but struggles with rapid microsomal clearance, incorporating the 4-CF3-azetidin-3-ol building block provides a synthetically accessible route to block metabolic hot spots. The CF3 group enhances metabolic stability as per class-level evidence [1], while the azetidine ring offers conformational constraint to improve target selectivity [2]. This specific compound is preferable over the non-fluorinated analog (CAS 1342777-72-3) due to the expected stability gain.

SAR Studies on Benzothiazole Positional Isomers

For research groups exploring the effect of CF3 substitution position on benzothiazole activity, the 4-CF3 compound is essential to compare directly with the 5-CF3 isomer (CAS 1384807-90-2). Despite their nearly identical bulk properties, the electronic differences at the 4-position can reveal critical binding interactions in enzyme inhibition assays. Using the correct isomer ensures data integrity and prevents misleading SAR conclusions.

Fragment-Based Drug Discovery (FBDD)

The azetidine ring in this compound provides a unique three-dimensional shape and higher fraction of sp3 carbons (Fsp3) compared to flat aromatic systems, which is desirable in fragment libraries. Its pKa and conformational rigidity differentiate it from piperidine or morpholine analogs, allowing exploration of novel chemical space. The commercial availability at ≥97% purity supports rapid hit expansion without onerous purification.

Chemical Biology Tool Compound Synthesis

When synthesizing chemical probes (e.g., PROTACs or fluorescent ligands), the hydroxyl group on the azetidine ring serves as a conjugation handle. The 4-CF3 group ensures the probe retains a pharmacokinetic profile closer to the parent lead, while the strained azetidine may facilitate controlled release in prodrug strategies. The high commercial purity minimizes side reactions during complex conjugations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.